1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride is a bicyclic heteroaromatic compound featuring a fused pyrrole and pyridine ring system. The hydrochloride salt enhances its aqueous solubility, making it advantageous for pharmaceutical applications.
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-4-5-2-1-3-9-7(5)10-6;/h1-4H,(H,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSYPYNMJNYOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C(=O)O)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726524 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913181-73-4 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Reagents and Conditions Table
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Protection | Triisopropylsilyl chloride, NaH, DMF, 5°C | Protect reactive sites |
| Lithiation | sec-BuLi, −78°C, THF | Generate organolithium intermediate |
| Esterification | Ethyl chloroformate | Introduce ester group at C5 |
| Deprotection | TBAF, THF | Remove silyl protecting group |
| Hydrolysis | 1 M NaOH, EtOH, 60°C | Convert ester to carboxylic acid |
| Amidation | Carbonyldiimidazole, aqueous NH3 | Form carboxamide |
| Amination | Amines, DIPEA, n-BuOH or NMP, microwave, 150–160°C | Substitute at C4 position |
Research Findings on Synthetic Optimization
Research on 1H-pyrrolo[2,3-b]pyridine derivatives as Janus kinase 3 (JAK3) inhibitors has demonstrated that specific substitutions at the 4- and 5-positions significantly affect biological activity. The preparation methods described allow for systematic structure-activity relationship (SAR) studies by enabling the synthesis of diverse derivatives.
Biological Activity Table (Selected Compounds)
| Compound | R1 (C5 position) | R2 (C4 position) | Human JAK3 IC50 (nM) | Human JAK1 IC50 (nM) | Rat T cell IC50 (nM) |
|---|---|---|---|---|---|
| 6 | H | Me | 1100 | 2900 | Not Tested |
| 11a | CONH2 | Me | 1600 | 10000 | 2400 |
| 14a | CONH2 | H | 14 | 55 | 120 |
| 15a | H | (various amines) | 85 | 230 | 350 |
This data illustrates that introduction of a carbamoyl group at the 5-position and substitution at the 4-position can drastically improve JAK3 inhibitory activity, which is crucial for immunomodulatory drug development.
Summary and Practical Considerations
- The preparation of this compound involves acylation and hydrolysis steps under mild conditions with good yields.
- Protection-deprotection strategies combined with lithiation and substitution reactions enable the synthesis of diverse derivatives.
- Microwave-assisted nucleophilic substitution accelerates the introduction of various amine substituents, facilitating SAR studies.
- The methods avoid harsh conditions and chromatographic purifications, favoring scalability.
- These synthetic routes have been validated in the context of developing JAK inhibitors, highlighting their practical utility in pharmaceutical research.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the 3-position of the pyridine ring.
Nitration and Halogenation: Nitration and halogenation reactions predominantly occur at the 3-position, although nitration at the 2-position has also been observed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro derivatives, while halogenation results in halogen-substituted products.
Scientific Research Applications
Drug Development
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride serves as a scaffold for designing new drugs aimed at targeting various diseases due to its biological activity. It has been investigated for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. For instance, a study identified derivatives of this compound that exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values ranging from 7 to 712 nM. One particular derivative demonstrated efficacy in inhibiting breast cancer cell proliferation and inducing apoptosis .
Kinase Inhibition
The compound has also been explored for its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), a protein kinase involved in regulating electrolyte balance and cell proliferation. Research suggests that compounds derived from this structure may provide novel therapies for renal and cardiovascular diseases by modulating SGK-1 activity .
Research Tools
In addition to its therapeutic potential, this compound is utilized as a research tool in biochemical studies. Its ability to interact with biological targets makes it valuable for investigating cellular mechanisms and pathways related to disease processes.
Cell Culture Applications
The compound has been noted for its utility as a non-ionic organic buffering agent in cell cultures, maintaining pH within the range of 6 to 8.5, which is crucial for various biological assays .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the tyrosine kinase domain of the receptor, preventing its activation and subsequent signal transduction. This inhibition disrupts pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell proliferation, migration, and survival .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives (e.g., 10a–c)
Structural Differences :
Physicochemical Properties :
Substituted Thieno[2,3-b]pyridine-2-carboxylic Acid Amides
Structural Differences :
1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid Hydrochloride
Structural Differences :
Physicochemical Properties :
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic Acid Hydrochloride
Structural Differences :
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid, 1-Methyl-, Ethyl Ester
Structural Differences :
Physicochemical Properties :
- Molecular weight (204.225 g/mol) is comparable to the target compound, but the ester form reduces polarity and alters pharmacokinetics .
Research Implications
- Structural Isomerism : The position of nitrogen in pyrrolopyridine isomers ([2,3-b] vs. [2,3-c]) significantly impacts electronic properties and biological activity .
- Salt vs. Free Acid : Hydrochloride salts enhance solubility, critical for drug formulation, while free acids (e.g., 10a) require pH adjustment for isolation .
- Substituent Effects : Electron-withdrawing groups (e.g., chloro) complicate synthesis but may improve metabolic stability .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolo[2,3-b]pyridine core structure, which is significant for its interaction with various biological targets. The compound's molecular formula is C9H10N2O3·HCl, and it exhibits low molecular weight, which is advantageous for pharmacokinetics.
The primary biological activity of this compound is attributed to its ability to inhibit fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation, survival, and differentiation, making them important targets in cancer therapy.
Targeting FGFRs
- Inhibition Profile : The compound has demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values reported as low as 7 nM for FGFR1. This inhibition leads to the suppression of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt .
- Cell Proliferation : In vitro studies have shown that this compound significantly inhibits the proliferation of breast cancer cells (4T1) and induces apoptosis through activation of intrinsic apoptotic pathways .
Biological Activities
The compound exhibits a range of biological activities beyond its role as an FGFR inhibitor:
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : It has been evaluated for anti-inflammatory activity and shown to inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to lipopolysaccharides .
Study on Cancer Treatment
A study focused on the efficacy of 1H-Pyrrolo[2,3-b]pyridine derivatives against cancer cells revealed that compound 4h not only inhibited cell proliferation but also reduced migration and invasion capabilities of cancer cells. This was attributed to its action on FGFR signaling pathways, highlighting its potential as a therapeutic agent in oncology .
Study on Inflammatory Diseases
In another investigation, several derivatives of the compound were tested for their ability to modulate inflammatory responses. Compound 11h was identified as a selective phosphodiesterase 4B (PDE4B) inhibitor that effectively reduced TNF-α levels in macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable properties for drug development:
- Absorption and Distribution : Its low molecular weight facilitates good absorption through biological membranes.
- Metabolism : Initial studies indicate that the compound undergoes metabolic processes that could be optimized for enhanced therapeutic efficacy.
- Excretion : Further research is needed to fully characterize the excretion pathways.
Comparative Analysis with Similar Compounds
| Compound | Target | IC50 (nM) | Biological Activity |
|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibits breast cancer cell proliferation |
| 11h | PDE4B | Not specified | Reduces TNF-α release from macrophages |
Q & A
Q. How can researchers optimize the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride to improve yield and purity?
Methodological Answer :
- Step 1 : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the pyrrolopyridine core, as described in a patented process for related derivatives .
- Step 2 : Introduce the carboxylic acid group via hydrolysis of ester intermediates under controlled acidic conditions (e.g., HCl/EtOH).
- Step 3 : Purify the product using recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH). Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to ensure ≥97% purity, as reported in reagent catalogs .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer :
- X-ray Crystallography : Resolve the core structure and confirm regiochemistry (e.g., monoclinic P21/c space group with β = 94.331°, as shown for a related pyrrolopyridine) .
- NMR Spectroscopy : Assign protons using ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent, δ 11.88–13.99 ppm for NH groups in similar analogs) .
- Mass Spectrometry : Confirm molecular weight (162.15 g/mol) via ESI-MS or HRMS, ensuring no fragmentation artifacts .
Q. How should researchers determine optimal storage conditions to maintain compound stability?
Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (40–75% RH). Monitor via HPLC for decomposition products.
- Storage Recommendations : Store as a lyophilized powder at -20°C in moisture-resistant containers (validated by studies on structurally similar hydrochlorides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported purity or spectral data for this compound?
Methodological Answer :
- Reproducibility Checks : Synthesize the compound independently using literature protocols and compare NMR/LCMS profiles.
- Batch Analysis : Analyze multiple commercial batches (e.g., 97% vs. 95% purity claims) using orthogonal methods like ICP-MS for trace metal contaminants or Karl Fischer titration for water content .
- Collaborative Validation : Share samples with third-party labs to cross-validate spectral assignments and purity metrics.
Q. What strategies are effective for studying the compound’s reactivity in medicinal chemistry applications (e.g., as a kinase inhibitor scaffold)?
Methodological Answer :
- Functionalization : Introduce substituents at the 3-, 5-, or 6-positions via halogenation (e.g., NBS/CHCl₃) or amide coupling (EDC/HOBt) to explore structure-activity relationships (SAR) .
- Kinetic Profiling : Monitor reaction intermediates using in situ IR or LCMS to optimize reaction conditions (e.g., pH, temperature) for desired products .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Methodological Answer :
- Molecular Docking : Use the crystal structure (e.g., PDB-derived coordinates from related analogs ) to dock the compound into target proteins (e.g., JAK2 kinase).
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key interactions (e.g., hydrogen bonds with catalytic lysine residues) .
Q. What in vitro/in vivo models are suitable for evaluating its pharmacokinetic and toxicity profiles?
Methodological Answer :
- In Vitro : Test metabolic stability in liver microsomes (human/rodent) and cytotoxicity in HEK293 or HepG2 cells (IC₅₀ via MTT assay) .
- In Vivo : Conduct rodent PK studies with IV/oral dosing, monitoring plasma levels via LCMS/MS. Assess acute toxicity using OECD guidelines (e.g., LD₅₀ determination) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
